molecular formula C18H20FNO2 B2514183 2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide CAS No. 301690-10-8

2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B2514183
CAS No.: 301690-10-8
M. Wt: 301.361
InChI Key: HSIGLHFPOOYNJM-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide is an organic compound that features a phenoxy group substituted with a tert-butyl group and a fluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with isobutylene in the presence of an acid catalyst.

    Etherification: 4-tert-butylphenol is then reacted with chloroacetic acid to form 2-(4-tert-butylphenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(4-tert-butylphenoxy)acetic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and fluorophenyl groups may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)acetamide: Lacks the fluorophenyl group, which may result in different binding affinities and biological activities.

    N-(4-fluorophenyl)acetamide: Lacks the phenoxy group, which may affect its hydrophobic interactions and overall stability.

Uniqueness

2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide is unique due to the presence of both the tert-butylphenoxy and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its binding specificity and potency in various applications.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c1-18(2,3)13-4-10-16(11-5-13)22-12-17(21)20-15-8-6-14(19)7-9-15/h4-11H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIGLHFPOOYNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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